molecular formula C10H10O2S2 B1296968 Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- CAS No. 57149-19-6

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-

Cat. No.: B1296968
CAS No.: 57149-19-6
M. Wt: 226.3 g/mol
InChI Key: PXOOGAWEPXWIRV-UHFFFAOYSA-N
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Description

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- is a chemical compound with the molecular formula C10H10O2S2 and a molecular weight of 226.3 g/mol.

Scientific Research Applications

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It may be used in biological studies to investigate its effects on different biological systems.

    Industry: It is used in the production of various industrial products and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- typically involves the reaction of 4-methylthiobenzaldehyde with acetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or thioethers.

Mechanism of Action

The mechanism of action of acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- include:

    Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- derivatives: These compounds have similar structures but may contain different functional groups or substituents.

    Thioacetic acid derivatives: These compounds contain the thioacetic acid moiety and may have similar chemical properties and reactivity.

Uniqueness

The uniqueness of acetic acid, [[(4-methylphenyl)thioxomethyl]thio]- lies in its specific structure and the presence of the 4-methylphenyl and thioxomethyl groups.

Properties

IUPAC Name

2-(4-methylbenzenecarbothioyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c1-7-2-4-8(5-3-7)10(13)14-6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOOGAWEPXWIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=S)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342832
Record name Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57149-19-6
Record name Acetic acid, [[(4-methylphenyl)thioxomethyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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